Tetramethylsuccinonitrile
Overview
Description
Synthesis Analysis
TMSN is synthesized through processes involving the reaction of specific precursors under controlled conditions. For example, it can be produced from glutamic acid and glutamine through a palladium(II)-catalyzed equilibrium reaction with acetonitrile, offering a route to biobased 1,4-diaminobutane (Lammens et al., 2011). Another synthesis approach involves the reaction of primary amines with succinonitrile to form N,N,N',N'-tetrasubstituted amidines (Keppen et al., 1973).
Molecular Structure Analysis
The molecular structure of TMSN and related compounds has been elucidated through various spectroscopic and structural determination methods. Studies on the gas electron diffraction of tetramethylsuccinic anhydride have provided insights into its nonplanar ring structure and torsional angles, contributing to our understanding of TMSN's molecular configuration (Almenningen et al., 1976).
Chemical Reactions and Properties
TMSN undergoes specific chemical reactions that define its properties and applications. For instance, its role in the polymerization of methacrylate monomers as an iniferter and the preparation of telechelics highlights its utility in polymer science (Braun & Steinhauer-Beiβer, 1997). Additionally, the reaction of succinonitrile with aliphatic amines to form tetrasubstituted amidines emphasizes its reactivity and potential for generating valuable chemical intermediates (Keppen et al., 1973).
Physical Properties Analysis
The physical properties of TMSN, such as its melting and boiling points, solubility, and stability, are crucial for its handling and application in industrial processes. However, specific studies detailing these properties were not directly found in the current research literature provided.
Chemical Properties Analysis
The chemical properties of TMSN, including its reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are important for its application in chemical synthesis and industrial processes. Studies on its use in polymerization and reactions with amines provide insights into its chemical behavior and utility (Braun & Steinhauer-Beiβer, 1997); (Keppen et al., 1973).
Scientific Research Applications
2. Synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines
Tetramethylsuccinonitrile (TMSN) is an organic compound classified as a dinitrile . It is a colorless and odorless solid . Here are some additional applications:
3. Radical Initiator in Polymer Manufacture
- Summary of Application: TMSN is a byproduct from the use of some radical initiators used in polymer manufacture . It is derived from 2,2’-azobis-isobutyronitrile .
- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of 2,2’-azobis-isobutyronitrile as a radical initiator in the manufacture of polyvinyl chloride polymers .
- Results or Outcomes: The use of TMSN in this context contributes to the production of polyvinyl chloride polymers .
4. Synthesis of Phenyl Substituted Metal-Free Fused Tetraazachlorins
- Summary of Application: TMSN can be used to synthesize phenyl substituted metal-free fused tetraazachlorins . These compounds are of interest in the field of organic synthesis.
- Methods of Application: The synthesis involves a condensation reaction with substituted phthalonitrile derivatives in the presence of InCl3 .
- Results or Outcomes: The desired products possessing phenyl substitutions have been prepared .
Safety And Hazards
TMSN is a hazardous substance. Symptoms of large or short exposure to this substance include convulsions, dizziness, headache, nausea, vomiting, or even unconsciousness, hence it affects the central nervous system . The U.S. Occupational Safety and Health Administration and the U.S. National Institute for Occupational Safety and Health have set limits for dermal exposure at 3 mg/m3 over an eight-hour time-weighted average .
properties
IUPAC Name |
2,2,3,3-tetramethylbutanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(2,5-9)8(3,4)6-10/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQXQPNJHRNGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2, Array | |
Record name | TETRAMETHYLSUCCINONITRILE | |
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Record name | TETRAMETHYL SUCCINONITRILE | |
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DSSTOX Substance ID |
DTXSID0026125 | |
Record name | Tetramethylsuccinonitrile | |
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Molecular Weight |
136.19 g/mol | |
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Physical Description |
Tetramethylsuccinonitrile appears as white crystals. (NTP, 1992), Colorless, odorless solid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS ODOURLESS SOLID IN VARIOUS FORMS., Colorless, odorless solid. [Note: Forms cyanide in the body.] | |
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Boiling Point |
Sublimes (NIOSH, 2023), Sublimes | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Soluble in ethanol, Insoluble in water, Solubility in water: none, Insoluble | |
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Density |
1.07 (NTP, 1992) - Denser than water; will sink, 1.070, 1.07 g/cm³, 1.07 | |
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Vapor Pressure |
1.15X10-3 mm Hg at 25 °C /Estimated/ | |
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Product Name |
Tetramethylsuccinonitrile | |
Color/Form |
Colorless solid, Crystallizes in plates | |
CAS RN |
3333-52-6 | |
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Melting Point |
338.9 to 340.7 °F (sublimes) (NTP, 1992), 170.5 °C, 170 °C (sublimes), 338 °F (Sublimes) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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